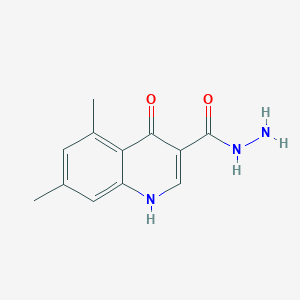

5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide

Description

5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a quinoline derivative featuring a carbohydrazide group at position 3, hydroxyl at position 4, and methyl substituents at positions 5 and 5. The compound’s structure allows for hydrogen bonding via the hydroxyl and hydrazide groups, which may enhance interactions with biological targets such as viral integrases .

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5,7-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H13N3O2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

FQAQYJLARRXDQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Anti-HIV Applications

Recent studies have demonstrated the potential of 4-hydroxyquinoline derivatives, including 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide, as anti-HIV agents. A notable study synthesized various 4-hydroxyquinoline derivatives and evaluated their inhibitory effects on HIV-1 replication. Among these compounds, certain derivatives showed moderate inhibition rates, with some exhibiting up to 32% inhibition at a concentration of 100 μM .

Table 1: Anti-HIV Activity of Quinoline Derivatives

| Compound | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| 6d | 32 | 100 |

| 7e | 28 | 100 |

The mechanism of action involves binding to the active site of integrase, crucial for HIV replication, suggesting that these compounds may serve as lead candidates for further development in HIV therapy .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. The structure of this compound allows for interactions with bacterial enzymes and membranes, leading to bactericidal effects. For instance, derivatives have shown promising activity against various strains of bacteria and fungi .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 7a | Pseudomonas aeruginosa | 12.5 µg/mL |

These findings indicate that modifications to the quinoline structure can enhance antimicrobial efficacy, making them suitable candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of quinoline derivatives is another area of active research. Studies have indicated that compounds like this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Doxorubicin-sensitive (Colo 205) | X μM |

| Compound B | Doxorubicin-resistant (Colo 320) | Y μM |

The mechanisms underlying this activity may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Bioactivity: The 5,7-dimethyl and 4-hydroxy groups in the target compound enhance its ability to chelate Mg²⁺ ions in viral integrases, a mechanism critical for anti-HIV activity . Benzoyl hydrazide derivatives (e.g., compound 6a in ) exhibit reduced anti-HIV potency compared to the target compound, suggesting that bulkier substituents may hinder target binding.

Chloro substituents (e.g., in ) increase molecular weight and logP, reducing aqueous solubility but enhancing membrane permeability.

Synthetic Pathways: The target compound is synthesized via hydrazine coupling with quinoline aldehydes or benzoyl chlorides . In contrast, chloro-substituted quinolines (e.g., ) are derived from direct hydrazination of dichloroquinolines, highlighting divergent reactivity of starting materials.

Reactivity and Derivative Formation: Quinoline hydrazides (e.g., ) readily form heterocycles like oxadiazoles, whereas carbohydrazides (e.g., the target compound) are more stable but can still undergo condensation reactions with carbonyl compounds .

Biological Activity

5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-HIV and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 4-hydroxyquinoline derivatives, which are known for their diverse biological activities. The presence of the hydroxy and carbohydrazide functional groups contributes to its reactivity and biological interactions.

Anti-HIV Activity

Recent studies have demonstrated that derivatives of 4-hydroxyquinoline-3-carbohydrazide exhibit significant anti-HIV activity. For instance, a study by Aghasadeghi et al. reported that certain synthesized compounds showed moderate inhibitory effects against HIV-1 in HeLa cell cultures. Specifically, compounds 6d and 7e exhibited inhibition rates of 32% and 28% at a concentration of 100 μM, respectively .

Table 1: Anti-HIV Activity of Selected Compounds

| Compound | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| 6d | 32 | 100 |

| 7e | 28 | 100 |

| AZT | Control | - |

The docking studies indicated that these compounds bind effectively to the active site of the integrase enzyme, suggesting a potential mechanism for their anti-HIV activity .

Antibacterial Activity

In addition to its anti-HIV properties, this compound has been evaluated for antibacterial activity. A study focused on quinoline derivatives found that several compounds exhibited promising antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.

Table 2: Antibacterial Activity (MIC Values)

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| QH-02 | Mycobacterium tuberculosis (H37Rv) | 4 |

| QH-04 | E. coli | 8 |

| QH-05 | S. aureus | 4 |

These findings underscore the potential of quinoline-based compounds as effective antibacterial agents, particularly in light of rising antibiotic resistance .

Cytotoxicity Studies

An important aspect of evaluating new pharmaceutical compounds is assessing their cytotoxicity. Studies have shown that many derivatives of quinoline and carbohydrazide exhibit low cytotoxicity at therapeutic concentrations. For instance, compounds tested at concentrations up to 100 μM showed no significant cytotoxic effects on HeLa cells .

Case Studies

- Anti-HIV Study : Aghasadeghi et al. synthesized a series of derivatives based on the quinoline scaffold and evaluated their anti-HIV activity through bioassays. The results highlighted the efficacy of specific compounds while confirming their safety profile .

- Antibacterial Evaluation : In a study conducted by Eswaran et al., several quinoline hydrazone derivatives were synthesized and tested against multiple bacterial strains. Compounds QH-02, QH-04, and QH-05 were particularly noted for their low MIC values against Mycobacterium tuberculosis, demonstrating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,7-dimethyl-4-hydroxyquinoline-3-carbohydrazide derivatives?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol) reacts with substituted benzoyl chlorides (1.5 mmol) in dry DMF under catalytic Na₂CO₃, stirred at room temperature for 16 hours. The product is precipitated by pouring the mixture over ice, filtered, and recrystallized from ethanol (Yield: 30–40%) .

- Key Considerations : Optimize reaction time and solvent polarity to improve yields. Monitor by TLC or LC-MS for intermediate stability.

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

- Methodological Answer :

- NMR : Protons on the quinoline ring (e.g., H6, H7, H8) show distinct coupling patterns (e.g., doublets at δ 7.43–7.47 ppm, J = 8.85 Hz) .

- LC-MS : Molecular ion peaks (e.g., m/z 356.85 for C₁₇H₁₃ClN₄O₃) confirm molecular weight .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 57.23% calculated vs. 57.46% observed) .

Q. What in vitro assays are suitable for initial anti-HIV screening of these derivatives?

- Methodological Answer : Use HeLa cell cultures infected with HIV-1 (NL4-3 strain). Assess inhibition rates at 100 µM concentration via p24 antigen ELISA. Compounds like 6d and 7e showed 32% and 28% inhibition, respectively, with no cytotoxicity at 100 µM .

- Data Interpretation : Compare inhibition rates to positive controls (e.g., raltegravir) and validate with dose-response curves.

Advanced Research Questions

Q. How can molecular docking studies predict the binding mode of this compound derivatives to HIV-1 integrase?

- Methodological Answer :

- Software : Use AutoDock Vina for docking, which combines improved scoring functions and multithreading for efficiency .

- Protocol : Prepare the ligand (derivative) and receptor (integrase PDB: 3L2U) using PyMOL. Include Mg²⁺ ions in the active site. The 4-hydroxyl and carbonyl groups chelate Mg²⁺, mimicking raltegravir’s binding .

- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) to known inhibitors and validate with MD simulations.

Q. How do density-functional theory (DFT) calculations elucidate electronic properties relevant to bioactivity?

- Methodological Answer :

- Functional Selection : B3LYP hybrid functional (combines exact exchange and gradient corrections) accurately predicts thermochemical properties (avg. error: 2.4 kcal/mol for atomization energies) .

- Key Outputs : HOMO-LUMO gaps (e.g., 4.1 eV) correlate with charge transfer efficiency. Mulliken charges identify nucleophilic sites (e.g., O on hydroxyl group) .

Q. How to resolve discrepancies in biological activity data across derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzoyl chloride reduce activity).

- Experimental Replicates : Perform triplicate assays and use statistical tools (e.g., ANOVA, p < 0.05).

- Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Q. What crystallographic methods determine the 3D structure of these derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.